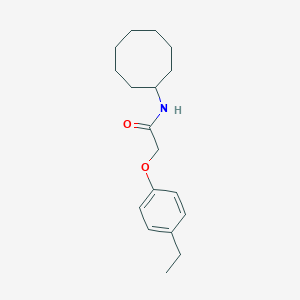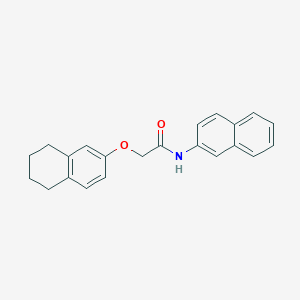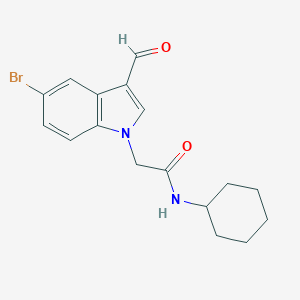![molecular formula C25H21Cl2IN4O6 B297512 2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B297512.png)
2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide, commonly known as Compound X, is a chemical compound that has been extensively studied for its potential applications in scientific research.
作用機序
The mechanism of action of Compound X involves the inhibition of the Akt/mTOR signaling pathway, which is responsible for cell growth and survival. By inhibiting this pathway, Compound X induces apoptosis in cancer cells, leading to their death. Additionally, Compound X has been found to inhibit the NF-κB signaling pathway, which is responsible for inflammation and immune response.
Biochemical and Physiological Effects:
Compound X has been found to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in the process of programmed cell death. It has also been found to inhibit the expression of various anti-apoptotic proteins, including Bcl-2 and Bcl-xL, leading to the death of cancer cells. Additionally, Compound X has been found to inhibit the production of reactive oxygen species (ROS), which are responsible for oxidative stress and inflammation.
実験室実験の利点と制限
Compound X has several advantages and limitations for lab experiments. One of the main advantages is its potent anticancer activity against various types of cancer cells. Additionally, it has anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. However, one of the main limitations is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of Compound X. One potential direction is the development of more efficient synthesis methods to improve its solubility and bioavailability. Additionally, further studies are needed to investigate its potential applications in the treatment of inflammatory diseases. Finally, more research is needed to investigate its potential synergistic effects with other anticancer drugs.
In conclusion, Compound X is a chemical compound that has been extensively studied for its potential applications in scientific research. It has potent anticancer activity against various types of cancer cells, anti-inflammatory and antioxidant properties, and inhibits the Akt/mTOR and NF-κB signaling pathways. While it has several advantages and limitations for lab experiments, there are several future directions for its study, including the development of more efficient synthesis methods and investigation of its potential applications in the treatment of inflammatory diseases.
合成法
Compound X can be synthesized through a multistep process involving the reaction of various chemicals. The first step involves the reaction of 3,5-dichloroaniline with ethyl 2-oxoacetate to form 2-(3,5-dichloroanilino)-2-oxoethyl acetate. The second step involves the reaction of 2-(3,5-dichloroanilino)-2-oxoethyl acetate with 3-methoxyaniline to form 2-(3,5-dichloroanilino)-2-oxoethyl 3-methoxyanilide. The final step involves the reaction of 2-(3,5-dichloroanilino)-2-oxoethyl 3-methoxyanilide with 3-iodo-5-methoxybenzaldehyde to form Compound X.
科学的研究の応用
Compound X has been extensively studied for its potential applications in scientific research. It has been found to have potent anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
特性
製品名 |
2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide |
|---|---|
分子式 |
C25H21Cl2IN4O6 |
分子量 |
671.3 g/mol |
IUPAC名 |
N//'-[(E)-[4-[2-(3,5-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxyphenyl]methylideneamino]-N-(3-methoxyphenyl)oxamide |
InChI |
InChI=1S/C25H21Cl2IN4O6/c1-36-19-5-3-4-17(11-19)31-24(34)25(35)32-29-12-14-6-20(28)23(21(7-14)37-2)38-13-22(33)30-18-9-15(26)8-16(27)10-18/h3-12H,13H2,1-2H3,(H,30,33)(H,31,34)(H,32,35)/b29-12+ |
InChIキー |
JSXHKCNFSBTNNW-XKJRVUDJSA-N |
異性体SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C(=C2)I)OCC(=O)NC3=CC(=CC(=C3)Cl)Cl)OC |
SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NN=CC2=CC(=C(C(=C2)I)OCC(=O)NC3=CC(=CC(=C3)Cl)Cl)OC |
正規SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NN=CC2=CC(=C(C(=C2)I)OCC(=O)NC3=CC(=CC(=C3)Cl)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-bromobenzoyl)-3-[(4-methylpiperidin-1-yl)carbothioyl]-1H-indole](/img/structure/B297430.png)


![5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B297435.png)

![5-bromo-1-[3-(2-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B297437.png)
![N-(1,3-benzodioxol-5-yl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297439.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2-fluorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B297440.png)
![(2E,5E)-3-ethyl-2-(phenylimino)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B297442.png)

![2-{[3-({2-[(2,5-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B297444.png)
![1-[2-(1-azepanyl)-2-oxoethyl]-5-bromo-1H-indole-3-carbaldehyde](/img/structure/B297445.png)

